An In-depth Technical Guide to 3-cis-Hydroxyglibenclamide: Chemical Structure, Properties, and Biological Activity
An In-depth Technical Guide to 3-cis-Hydroxyglibenclamide: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-cis-Hydroxyglibenclamide, a primary active metabolite of the widely used anti-diabetic drug glibenclamide (glyburide). This document details its chemical structure, physicochemical properties, and biological activity, with a focus on its mechanism of action. Detailed experimental protocols for its analysis in biological matrices are provided, along with a proposed synthetic pathway. Furthermore, this guide visualizes the key signaling pathways influenced by this compound, offering valuable insights for researchers in pharmacology and drug development.
Chemical Structure and Properties
3-cis-Hydroxyglibenclamide, also known as the M2 metabolite of glibenclamide, is a crucial molecule in understanding the overall pharmacological profile of its parent drug. Its chemical structure is characterized by the introduction of a hydroxyl group in the cis conformation at the 3-position of the cyclohexyl ring of the glibenclamide molecule.
Chemical Structure:
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IUPAC Name: 5-chloro-N-[2-[4-[[[(1R,3S)-3-hydroxycyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide[1]
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Synonyms: cis-3-Hydroxyglyburide, 3-cis-Hydroxycyclohexyl glyburide[1]
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CAS Number: 23074-02-4[1]
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Molecular Formula: C₂₃H₂₈ClN₃O₆S[1]
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SMILES: COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)N[C@@H]3CCC--INVALID-LINK--O[1]
A summary of the key chemical and physical properties of 3-cis-Hydroxyglibenclamide is presented in Table 1.
| Property | Value | Reference |
| Molecular Weight | 510.00 g/mol | |
| Monoisotopic Mass | 509.1387345 Da | [1] |
| Appearance | White to off-white powder | |
| Melting Point | 191-193°C | |
| Solubility | Slightly soluble in DMSO and methanol | |
| XlogP (predicted) | 3.7 | [1] |
| Hydrogen Bond Donor Count | 4 | [1] |
| Hydrogen Bond Acceptor Count | 8 | [1] |
| Rotatable Bond Count | 9 | [1] |
Biological Activity and Mechanism of Action
3-cis-Hydroxyglibenclamide is an active metabolite of glibenclamide and exhibits significant hypoglycemic activity. Its primary mechanism of action is analogous to that of its parent compound, involving the regulation of insulin (B600854) secretion from pancreatic β-cells.
Hypoglycemic Effects
Clinical studies have demonstrated that 3-cis-Hydroxyglibenclamide possesses approximately 50% of the hypoglycemic activity of glibenclamide. This effect is attributed to its ability to stimulate insulin secretion from the pancreas.
Mechanism of Action: K-ATP Channel Modulation
The principal molecular target of 3-cis-Hydroxyglibenclamide is the ATP-sensitive potassium (K-ATP) channel in pancreatic β-cells. These channels are composed of two subunits: the pore-forming inwardly rectifying potassium channel subunit Kir6.2 and the regulatory sulfonylurea receptor 1 (SUR1) subunit.
The binding of 3-cis-Hydroxyglibenclamide to the SUR1 subunit induces a conformational change that leads to the closure of the K-ATP channel. This inhibition of potassium efflux results in the depolarization of the β-cell membrane. The subsequent opening of voltage-gated calcium channels allows for an influx of extracellular calcium. The rise in intracellular calcium concentration is the primary trigger for the exocytosis of insulin-containing granules, leading to increased insulin release into the bloodstream.
The signaling cascade from SUR1 binding to insulin exocytosis is depicted in the following diagram:
Caption: Signaling pathway of 3-cis-Hydroxyglibenclamide-induced insulin secretion.
Beyond its primary role in insulin secretion, emerging evidence suggests that modulation of SUR1 by glibenclamide and its metabolites may have downstream effects on other cellular processes, including inflammation and apoptosis. These are active areas of research and may reveal additional therapeutic implications for these compounds.
Experimental Protocols
Proposed Synthesis of 3-cis-Hydroxyglibenclamide
A detailed, publicly available protocol for the specific synthesis of 3-cis-Hydroxyglibenclamide is limited. However, a plausible synthetic route can be proposed based on established methods for the synthesis of glibenclamide and the stereoselective synthesis of cis-3-hydroxycyclohexylamine derivatives.
The proposed workflow involves two main stages: the synthesis of the key intermediate, cis-3-hydroxycyclohexyl isocyanate, and its subsequent coupling with the sulfonylurea precursor.
Caption: A proposed synthetic workflow for 3-cis-Hydroxyglibenclamide.
Methodology:
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Synthesis of cis-3-Hydroxycyclohexylamine: This can be achieved through various stereoselective methods, such as the ring-opening of cyclohexene oxide with a nitrogen nucleophile, followed by functional group manipulations to yield the desired cis-amino alcohol.
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Formation of cis-3-Hydroxycyclohexyl isocyanate: The synthesized cis-3-hydroxycyclohexylamine can be converted to the corresponding isocyanate by reaction with phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547) or diphosgene, under carefully controlled conditions.
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Coupling Reaction: The final step involves the coupling of cis-3-hydroxycyclohexyl isocyanate with 4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonamide in an appropriate aprotic solvent to yield 3-cis-Hydroxyglibenclamide.
Purification would likely involve recrystallization or column chromatography. Characterization of the final product and intermediates should be performed using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Quantification in Biological Samples by UPLC-MS/MS
The following protocol outlines a general method for the extraction and quantification of 3-cis-Hydroxyglibenclamide from plasma samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Materials:
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Plasma samples
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Internal Standard (IS) solution (e.g., a stable isotope-labeled analog or a structurally similar compound)
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Acetonitrile (ACN)
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Formic acid (FA)
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Water, HPLC grade
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UPLC system coupled to a triple quadrupole mass spectrometer
Procedure:
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Sample Preparation (Protein Precipitation):
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To 100 µL of plasma in a microcentrifuge tube, add 200 µL of ACN containing the internal standard.
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Vortex for 1 minute to precipitate proteins.
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Centrifuge at 14,000 rpm for 10 minutes.
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Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the residue in 100 µL of the mobile phase.
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UPLC-MS/MS Analysis:
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Column: A suitable reversed-phase column (e.g., C18, 1.7 µm particle size).
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient Elution: A linear gradient from a low to high percentage of Mobile Phase B over several minutes.
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Flow Rate: Typically 0.3-0.5 mL/min.
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Injection Volume: 5-10 µL.
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Mass Spectrometry:
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Ionization Mode: Electrospray Ionization (ESI), positive mode.
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Detection Mode: Multiple Reaction Monitoring (MRM).
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MRM Transitions: Specific precursor-to-product ion transitions for 3-cis-Hydroxyglibenclamide and the internal standard need to be determined and optimized.
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Data Analysis:
Quantification is achieved by constructing a calibration curve using known concentrations of 3-cis-Hydroxyglibenclamide spiked into a blank matrix. The peak area ratio of the analyte to the internal standard is plotted against the concentration.
Conclusion
3-cis-Hydroxyglibenclamide is a pharmacologically active metabolite that significantly contributes to the therapeutic effects of glibenclamide. Its primary mechanism of action through the modulation of K-ATP channels in pancreatic β-cells is well-established. This technical guide provides a foundational understanding of its chemical properties, biological activity, and analytical methodologies. The proposed synthetic route and detailed experimental protocols offer a starting point for researchers interested in further investigating this important molecule. A deeper understanding of its signaling pathways and potential off-target effects will be crucial for the development of more selective and effective therapies for metabolic disorders. for metabolic disorders.
